Differential Inhibition of Steroidogenic Cytochrome P450 Enzymes
The four stereoisomers of ketoconazole exhibit large differences in selectivity for cytochrome P-450 enzymes involved in steroid biosynthesis [1]. The trans-(2R,4R) isomer (trans-ketoconazole) is equipotent to the cis-(2S,4R) isomer in inhibiting corticoid 11β-hydroxylase, and both are much more effective than their antipodes [2]. However, trans-(2R,4R) is significantly less active than cis-(2S,4R) against rat lanosterol 14α-demethylase and progesterone 17α,20-lyase [3]. This differential inhibition profile distinguishes trans-ketoconazole from the clinically predominant cis-enantiomers and is critical for studies dissecting steroid hormone biosynthesis pathways.
| Evidence Dimension | Inhibitory potency (rank order) against cytochrome P450 enzymes |
|---|---|
| Target Compound Data | trans-(2R,4R) isomer (compound 3): equipotent to cis-(2S,4R) for corticoid 11β-hydroxylase; rank order for lanosterol 14α-demethylase: (2S,4R)-2 > (2R,4S)-4 ≫ (2R,4R)-3 = (2S,4S)-5 |
| Comparator Or Baseline | cis-(2S,4R) isomer (compound 2); cis-(2R,4S) isomer (compound 4); trans-(2S,4S) isomer (compound 5) |
| Quantified Difference | Equipotent for 11β-hydroxylase; rank order difference for lanosterol 14α-demethylase |
| Conditions | In vitro enzyme assays using rat liver microsomes and recombinant enzymes |
Why This Matters
This unique selectivity profile enables researchers to target specific steroidogenic enzymes while minimizing off-target effects in biochemical and cellular assays.
- [1] Rotstein, D. M.; Kertesz, D. J.; Walker, K. A.; Swinney, D. C. Stereoisomers of Ketoconazole: Preparation and Biological Activity. J. Med. Chem. 1992, 35 (15), 2818-2825. View Source
- [2] Rotstein, D. M.; Kertesz, D. J.; Walker, K. A.; Swinney, D. C. Stereoisomers of Ketoconazole: Preparation and Biological Activity. J. Med. Chem. 1992, 35 (15), 2818-2825. View Source
- [3] Rotstein, D. M.; Kertesz, D. J.; Walker, K. A.; Swinney, D. C. Stereoisomers of Ketoconazole: Preparation and Biological Activity. J. Med. Chem. 1992, 35 (15), 2818-2825. View Source
